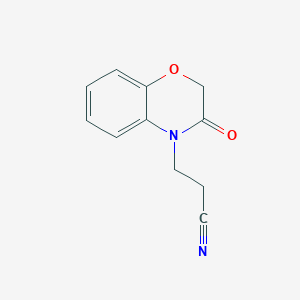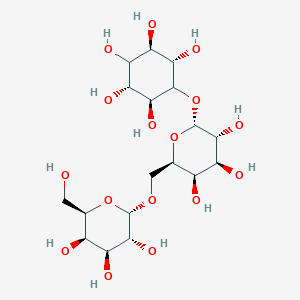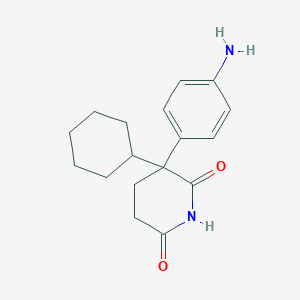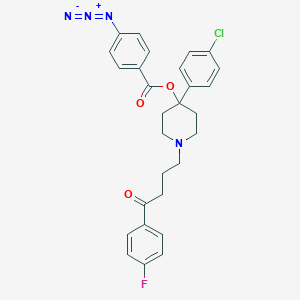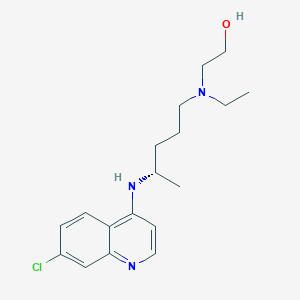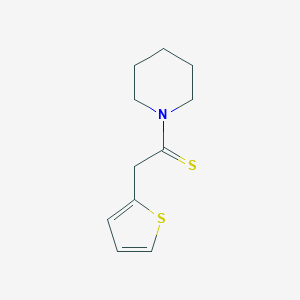
1-Piperidin-1-yl-2-thiophen-2-ylethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is an organic compound that features a piperidine ring and a thiophene ring connected by an ethanethione linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione typically involves the reaction of piperidine with 2-bromoethanethione in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanethione linker can be reduced to form ethanethiol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethanethiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the thiophene ring can participate in electron transfer processes. The ethanethione linker provides flexibility and enhances the compound’s ability to bind to its targets.
Comparison with Similar Compounds
1-(Piperidin-1-yl)-2-(furan-2-yl)ethanethione: Similar structure but with a furan ring instead of a thiophene ring.
1-(Morpholin-4-yl)-2-(thiophen-2-yl)ethanethione: Contains a morpholine ring instead of a piperidine ring.
1-(Piperidin-1-yl)-2-(benzothiophen-2-yl)ethanethione: Features a benzothiophene ring instead of a thiophene ring.
Uniqueness: 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is unique due to its combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
114373-81-8 |
|---|---|
Molecular Formula |
C11H15NS2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
1-piperidin-1-yl-2-thiophen-2-ylethanethione |
InChI |
InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
ACCDAMDDJVYCML-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Canonical SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Synonyms |
Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


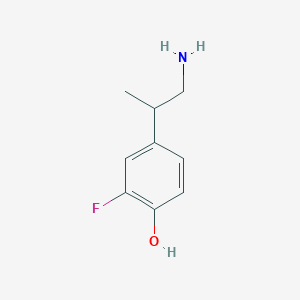
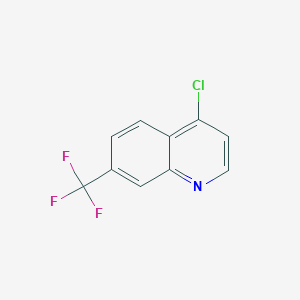

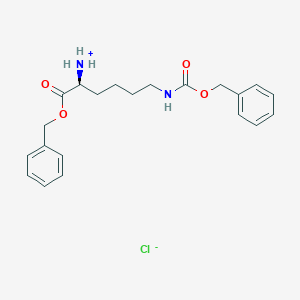

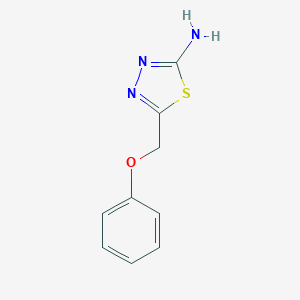
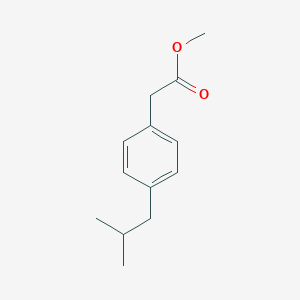
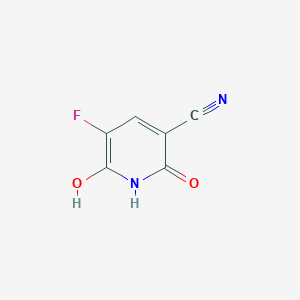
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
